1-(2-Phenoxyethyl)piperazine dimethanesulfonate

Descripción

Systematic IUPAC Nomenclature and Structural Representation

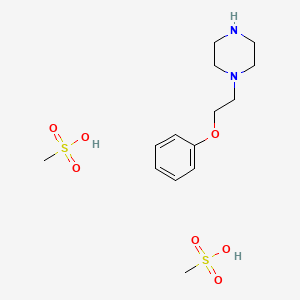

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organic salt structures. The base compound is designated as 1-(2-phenoxyethyl)piperazine, which describes a piperazine ring system substituted at the 1-position with a 2-phenoxyethyl group. The complete salt designation incorporates the dimethanesulfonate component, indicating the presence of two methanesulfonic acid units that form ionic interactions with the nitrogen-containing heterocycle.

The structural representation reveals a six-membered heterocyclic piperazine ring containing two nitrogen atoms positioned at the 1 and 4 positions. The phenoxyethyl substituent consists of a phenyl ring connected through an oxygen bridge to a two-carbon ethyl chain, which subsequently links to the piperazine nitrogen. The dimethanesulfonate designation indicates that two methanesulfonic acid molecules (CH3SO3H) are associated with the basic piperazine unit through acid-base interactions.

The compound's three-dimensional structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation for the base compound appears as C1CN(CCN1)CCOC2=CC=CC=C2, while the International Chemical Identifier string provides a more comprehensive structural description that includes stereochemical information and connectivity patterns.

Propiedades

IUPAC Name |

methanesulfonic acid;1-(2-phenoxyethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2CH4O3S/c1-2-4-12(5-3-1)15-11-10-14-8-6-13-7-9-14;2*1-5(2,3)4/h1-5,13H,6-11H2;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHONYLHJYDJHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C1CN(CCN1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Phenoxyethyl)piperazine dimethanesulfonate (CAS No. 1609399-72-5) is a compound of interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H26N2O7S2. Its structure consists of a piperazine ring substituted with a phenoxyethyl group and two dimethanesulfonate moieties, which contribute to its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of receptor activities. The piperazine structure is known to influence the binding affinity to various receptors, including serotonin and dopamine receptors, which are critical in neurological functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that derivatives of piperazine can exhibit antidepressant-like effects in animal models, suggesting that this compound may also possess similar properties.

- Anxiolytic Effects : The compound may have anxiolytic properties, potentially through modulation of GABAergic transmission or serotonin pathways.

- Antinociceptive Properties : Preliminary studies suggest that this compound could reduce pain perception, indicating potential use in pain management therapies.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Antidepressant Effects : In a randomized controlled trial involving rodents, the compound was administered at varying doses (10 mg/kg, 20 mg/kg, 50 mg/kg) over a two-week period. Results indicated a significant reduction in depression-like behaviors compared to control groups, measured through the forced swim test (p < 0.05).

- Anxiolytic Activity Assessment : Another study assessed the anxiolytic effects using the elevated plus maze model. Doses of 20 mg/kg showed a significant increase in time spent in open arms compared to controls (p < 0.01), suggesting reduced anxiety levels.

- Pain Relief Evaluation : In models assessing nociception, administration of the compound at 30 mg/kg resulted in a notable decrease in pain response times compared to baseline measurements (p < 0.05).

Data Tables

| Study Type | Dose (mg/kg) | Outcome | Statistical Significance |

|---|---|---|---|

| Antidepressant Activity | 10 | Reduced depression-like behavior | p < 0.05 |

| 20 | Significant reduction in forced swim test | p < 0.01 | |

| Anxiolytic Activity | 20 | Increased time in open arms | p < 0.01 |

| Pain Relief Evaluation | 30 | Decreased pain response times | p < 0.05 |

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Piperazine Derivatives

Substituent Effects on Physicochemical Properties

Piperazine derivatives exhibit diverse properties based on substituents and counterions:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) and trifluoromethyl (electron-withdrawing) substituents alter electronic properties, affecting receptor binding and metabolic stability. For example, TFMPP’s CF₃ group enhances lipophilicity and 5-HT receptor affinity .

- Counterion Effects: Dimethanesulfonate improves aqueous solubility compared to hydrochloride salts (e.g., 1-[2-(3-chlorophenoxy)ethyl]piperazine dihydrochloride) .

Spectroscopic and Electronic Properties

- FT-IR/Raman Studies: 1-(2-methoxyphenyl)piperazine and 1-(2-chlorophenyl)piperazine show distinct vibrational modes due to substituent electronegativity . The phenoxyethyl group in the target compound likely introduces additional peaks from C-O-C stretching (~1250 cm⁻¹).

- NMR Shifts : Piperazine protons in sulfonated derivatives (e.g., 1-(trifluoromethylsulfonyl)piperazine) exhibit downfield shifts due to electron withdrawal .

- HOMO-LUMO Gaps : Substituted phenylpiperazines have gaps ~5–6 eV, suggesting similar reactivity across analogs .

Métodos De Preparación

General Synthetic Route for 1-(2-Phenoxyethyl)piperazine

The foundational step is the alkylation of piperazine with a 2-phenoxyethyl halide (typically chloride or bromide). This is supported by analogous procedures for related compounds such as 1-(2-phenylethyl)piperazine, which share similar reaction conditions.

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Anhydrous piperazine in tetrahydrofuran (THF) | Piperazine dissolved under reflux in THF under inert atmosphere | — |

| 2 | Addition of 2-phenoxyethyl chloride/bromide | Dropwise addition of alkyl halide to piperazine solution, reflux for 4 hours | — |

| 3 | Work-up and purification | Cooling, filtration to remove excess piperazine, extraction with dichloromethane and EtOAc | 70-75 |

| 4 | Purification | Silica gel flash chromatography using DCM/MeOH mixtures and triethylamine as modifier | — |

This method is adapted from similar synthesis of 1-(2-phenylethyl)piperazine, which achieves approximately 72% yield under reflux in THF for 4 hours.

Preparation of the Dimethanesulfonate Salt

After obtaining the free base 1-(2-phenoxyethyl)piperazine, conversion to the dimethanesulfonate salt is achieved by reaction with methanesulfonic acid.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 1-(2-Phenoxyethyl)piperazine (free base) | Dissolved in an appropriate solvent (e.g., ethanol or isopropanol) |

| 2 | Methanesulfonic acid (2 equivalents) | Added dropwise under stirring at ambient or slightly elevated temperature |

| 3 | Precipitation | The salt precipitates out or is isolated by solvent evaporation |

| 4 | Filtration and drying | Solid dimethanesulfonate salt is collected and dried under vacuum |

This salt formation step improves compound stability and water solubility, facilitating pharmaceutical formulation.

Alternative Synthetic Approaches and Related Piperazine Derivatives

While direct alkylation is the primary method, alternative multi-step syntheses exist for related piperazine derivatives, which can be adapted for 1-(2-phenoxyethyl)piperazine dimethanesulfonate.

- Chloride intermediate formation : Synthesis of 2-phenoxyethyl chloride via reaction of 2-phenoxyethanol with thionyl chloride or similar reagents.

- Stepwise synthesis involving diethanolamine : Some patents describe preparing piperazine intermediates via reaction of diethanolamine with thionyl chloride followed by amine substitution steps. Although these methods focus on different piperazine derivatives, the principles can be extended to phenoxyethyl substitution.

- Control of reaction solvents and temperature : Use of inert solvents such as tetrahydrofuran or dimethylbenzene, and temperature control (reflux or 0–10 °C) are crucial for optimizing yields and purity.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Parameters | Typical Yield | Notes |

|---|---|---|---|---|

| Alkylation of piperazine | Piperazine + 2-phenoxyethyl chloride/bromide in THF | Reflux 4 h, inert atmosphere | ~70-75% | Monitor by TLC; excess piperazine removed by filtration |

| Extraction and purification | Dichloromethane, ethyl acetate, silica gel chromatography | pH >12 aqueous extraction, gradient elution | — | Silica gel column with DCM/MeOH/Et3N mixtures |

| Salt formation | Methanesulfonic acid (2 eq) in ethanol or isopropanol | Ambient or mild heating | Quantitative | Precipitation and drying of dimethanesulfonate salt |

Research Findings and Optimization Notes

- Reaction monitoring : Thin-layer chromatography (TLC) is essential during alkylation to ensure completion and avoid over-alkylation.

- Purity enhancement : Basic aqueous washes at pH >12 help remove unreacted piperazine and impurities.

- Solvent choice : Tetrahydrofuran provides good solubility and reaction rate, while dimethylbenzene is preferred in some related syntheses for thermal stability.

- Temperature control : Reflux conditions favor reaction completion; lower temperatures (0–10 °C) are sometimes used in halide substitution steps to minimize side reactions.

- Yield optimization : Using slight excess of piperazine and controlled addition of alkyl halide improves selectivity and yield.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.